molecular formula C7H13NO5 B2643257 1-(2-Aminoethyl)cyclopropan-1-ol;oxalic acid CAS No. 2470438-71-0

1-(2-Aminoethyl)cyclopropan-1-ol;oxalic acid

Cat. No.: B2643257
CAS No.: 2470438-71-0
M. Wt: 191.183
InChI Key: GMNHCEXSALIIBQ-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)cyclopropan-1-ol; oxalic acid is a compound with the molecular formula C7H13NO5 and a molecular weight of 191.18 g/mol . It is a salt formed from the combination of 1-(2-aminoethyl)cyclopropan-1-ol and oxalic acid. This compound is known for its unique structure, which includes a cyclopropane ring, an amino group, and a hydroxyl group, making it an interesting subject for chemical research and applications.

Scientific Research Applications

1-(2-Aminoethyl)cyclopropan-1-ol; oxalic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Safety and Hazards

The compound has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminoethyl)cyclopropan-1-ol typically involves the reaction of cyclopropanol with ethylenediamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. The resulting compound is then combined with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of 1-(2-aminoethyl)cyclopropan-1-ol; oxalic acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)cyclopropan-1-ol; oxalic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can produce various alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)cyclopropan-1-ol; oxalic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Aminoethyl)cyclopropan-1-ol; oxalic acid is unique due to its combination of a cyclopropane ring, an amino group, and a hydroxyl group, along with the presence of oxalic acid. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

IUPAC Name

1-(2-aminoethyl)cyclopropan-1-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.C2H2O4/c6-4-3-5(7)1-2-5;3-1(4)2(5)6/h7H,1-4,6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNHCEXSALIIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCN)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470438-71-0
Record name 1-(2-aminoethyl)cyclopropan-1-ol oxalate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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